molecular formula C26H40O3 B2809484 7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol CAS No. 1231186-21-2

7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol

Cat. No.: B2809484
CAS No.: 1231186-21-2
M. Wt: 400.603
InChI Key: CPAQRVPTPVTARH-UHFFFAOYSA-N
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Description

4a,6a,7-Trimethyl-1,2,3,3’,4,4’,4a,4b,5,5’,6,6’,6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2’,1’:4,5]indeno[2,1-b]furan-8,2’-pyran]-2-ol is a complex organic compound with a unique structure. It is characterized by multiple fused rings and a spiro connection, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,6a,7-Trimethyl-1,2,3,3’,4,4’,4a,4b,5,5’,6,6’,6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2’,1’:4,5]indeno[2,1-b]furan-8,2’-pyran]-2-ol involves multiple steps. One common approach starts with the preparation of intermediate compounds through cyclization reactions. These intermediates are then subjected to various conditions, such as high temperatures and specific catalysts, to achieve the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment to control temperature, pressure, and other reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4a,6a,7-Trimethyl-1,2,3,3’,4,4’,4a,4b,5,5’,6,6’,6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2’,1’:4,5]indeno[2,1-b]furan-8,2’-pyran]-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

4a,6a,7-Trimethyl-1,2,3,3’,4,4’,4a,4b,5,5’,6,6’,6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2’,1’:4,5]indeno[2,1-b]furan-8,2’-pyran]-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4a,6a,7-Trimethyl-1,2,3,3’,4,4’,4a,4b,5,5’,6,6’,6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2’,1’:4,5]indeno[2,1-b]furan-8,2’-pyran]-2-ol involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4a,6a,7-Trimethyl-1,2,3,3’,4,4’,4a,4b,5,5’,6,6’,6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2’,1’:4,5]indeno[2,1-b]furan-8,2’-pyran]-2-ol is unique due to its spiro connection and the specific arrangement of its fused rings.

Properties

IUPAC Name

7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O3/c1-16-23-22(29-26(16)10-4-5-13-28-26)15-21-19-7-6-17-14-18(27)8-11-24(17,2)20(19)9-12-25(21,23)3/h6,16,18-23,27H,4-5,7-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAQRVPTPVTARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)OC16CCCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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